5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- 3-cyclopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both cyclopropyl and dimethyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
1781190-36-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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